The Chemical Anatomy and Bioconjugation Dynamics of t-Boc-N-amido-PEG3-CH2CO2-NHS Ester
The Chemical Anatomy and Bioconjugation Dynamics of t-Boc-N-amido-PEG3-CH2CO2-NHS Ester
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the expanding field of targeted therapeutics, PROTAC synthesis, and antibody-drug conjugates (ADCs), heterobifunctional crosslinkers serve as the architectural foundation. Among these, t-Boc-N-amido-PEG3-CH2CO2-NHS ester (CAS: 1073289-14-1) is a highly specialized, discrete PEG (dPEG) reagent[1][2]. This whitepaper deconstructs the mechanistic properties of this molecule, explaining the causality behind its structural components, and provides field-proven, self-validating protocols for bioconjugation.
Chemical Anatomy & Mechanistic Causality
As a Senior Application Scientist, it is critical to understand that every functional group on a crosslinker is engineered to solve a specific thermodynamic or kinetic challenge in bioconjugation.
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The t-Boc (tert-butyloxycarbonyl) Cap: The Boc group acts as an orthogonal protecting group for the primary amine. Causality: If the amine were left unprotected, the molecule would rapidly self-polymerize by reacting with its own NHS ester. The bulky tert-butyl structure provides steric hindrance, ensuring the molecule remains inert at the amine terminus during basic pH coupling[3]. It is highly stable under physiological and basic conditions but can be efficiently cleaved via acidolysis (e.g., using Trifluoroacetic acid, TFA) to reveal the reactive amine for downstream processes.
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The Discrete PEG3 (Triethylene Glycol) Spacer: Unlike traditional polymeric PEGs, which exist as a polydisperse mixture of various chain lengths, this dPEG3 spacer has a precise, single molecular weight. Causality: Monodispersity is vital for regulatory compliance in drug development, as it allows for exact mass characterization (via LC-MS) of the final conjugate. Furthermore, the PEG chain introduces essential hydrophilicity, preventing the aggregation of hydrophobic payloads and increasing the aqueous solubility of the resulting complex.
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The Acetate (CH2CO2) NHS Ester: The N-hydroxysuccinimide (NHS) ester is the amine-reactive warhead. Notably, this molecule utilizes an acetate spacer (-CH2-CO-NHS) rather than a propionate spacer (-CH2-CH2-CO-NHS). Causality: The shorter acetate linkage exerts a stronger electron-withdrawing effect on the carbonyl carbon, significantly increasing its electrophilicity. This results in faster reaction kinetics with target primary amines (such as lysine residues), though it concurrently increases the rate of aqueous hydrolysis[4][5].
Physicochemical Specifications
To ensure reproducible experimental design, the quantitative specifications of the reagent are summarized below[2][6]:
| Property | Specification |
| Chemical Name | t-Boc-N-amido-PEG3-CH2CO2-NHS ester |
| CAS Number | 1073289-14-1 |
| Molecular Formula | C17H28N2O9 |
| Molecular Weight | 404.41 g/mol |
| Spacer Type | Acetate (Highly reactive) |
| Physical State | Viscous liquid or low-melting solid |
| Solubility | Anhydrous DMSO, DMF, DCM |
| Storage Conditions | -20°C, strictly desiccated (moisture sensitive) |
Reaction Kinetics & Environmental Causality
The efficiency of NHS ester conjugation is entirely dictated by the pH of the reaction buffer. The process is a nucleophilic acyl substitution where an unprotonated primary amine attacks the carbonyl carbon of the NHS ester[4].
The pH Causality:
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Below pH 7.2: Primary amines are heavily protonated (-NH3+), rendering them non-nucleophilic. The reaction stalls[4].
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Optimal pH (8.3 - 8.5): A sufficient fraction of the amines are deprotonated (-NH2) to act as nucleophiles, while the rate of competitive hydrolysis remains manageable[5][7].
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Above pH 9.0: The hydroxide ions in the water outcompete the amines, rapidly hydrolyzing the NHS ester into an unreactive carboxylic acid[5][7].
Causality of pH on NHS ester reaction kinetics and hydrolysis competition.
Advanced Experimental Protocols
Expert Insight on Workflow Sequencing: A common novice error is conjugating a Boc-protected linker directly to a fragile protein (like an IgG antibody) and subsequently attempting to deprotect the Boc group. The strong acid (TFA) required for Boc removal will irreversibly denature the protein.
Therefore, the causally correct workflow involves reacting the NHS ester with a robust small-molecule payload or peptide first, deprotecting the Boc group, and then conjugating the newly freed amine to the target protein.
Sequential bioconjugation workflow utilizing Boc-NH-PEG3-CH2CO2-NHS ester.
Phase I: Payload Conjugation (NHS Ester Coupling)
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Buffer Preparation: Dissolve the amine-containing payload in 0.1 M Sodium Bicarbonate buffer, pH 8.3[7][8].
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Reagent Solubilization: Equilibrate the t-Boc-N-amido-PEG3-CH2CO2-NHS ester to room temperature before opening to prevent condensation. Dissolve immediately in high-quality, anhydrous DMSO to create a 10 mM stock[7].
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Reaction: Add a 2- to 5-fold molar excess of the PEG reagent to the payload solution. Vortex gently and incubate at room temperature for 1 to 2 hours[7].
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Quenching: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes.
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Causality: The high concentration of Tris amines will react with any residual NHS ester, halting the reaction and preventing off-target crosslinking[4].
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Phase II: Boc Deprotection (Acidolysis)
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Purification: Purify the intermediate (Boc-NH-PEG3-Payload) via HPLC or solid-phase extraction to remove hydrolyzed PEG and Tris-quenched byproducts. Lyophilize to a dry powder.
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Cleavage: Resuspend the dry conjugate in a solution of 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
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Incubation: Stir at room temperature for 30–60 minutes.
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Evaporation: Evaporate the TFA/DCM under a stream of nitrogen gas. Wash the residue twice with cold diethyl ether to precipitate the deprotected product (NH2-PEG3-Payload) and remove residual TFA.
In-Process Analytical Validation (Self-Validating Systems)
A robust protocol must validate its own success at each step before proceeding. Implement the following analytical checks:
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Validation of Phase I (NHS Coupling): Monitor the reaction via UV-Vis spectroscopy. As the NHS ester reacts, the N-hydroxysuccinimide leaving group is released into the solution. Free NHS has a distinct absorbance peak at 260 nm . An increase in A260 over the 2-hour incubation confirms that aminolysis (or hydrolysis) has successfully occurred.
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Validation of Phase II (Boc Deprotection): Perform a Ninhydrin (Kaiser) Test on the lyophilized product. Ninhydrin reacts specifically with free primary amines to produce a deep purple color (Ruhemann's purple). A positive (purple) result confirms the successful removal of the Boc group, verifying that the molecule is ready for Phase III protein conjugation.
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- 1. t-Boc-N-Amido-PEG3-CH2CO2-NHS ester,cas:1073289-14-1-UDP糖丨MOF丨金属有机框架丨聚集诱导发光丨荧光标记推荐西安齐岳生物 [qiyuebio.com]
- 2. t-Boc-N-Amido-PEG6-CH2CO2-NHS ester | AxisPharm [axispharm.com]
- 3. seoHead.title.elsevierShop [shop.elsevier.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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